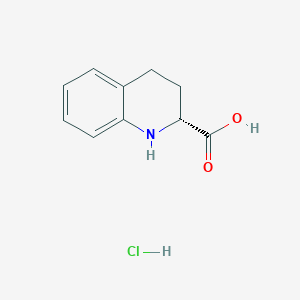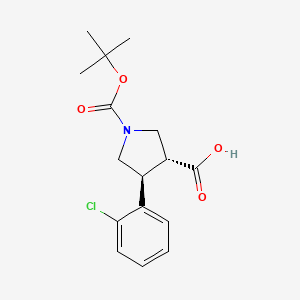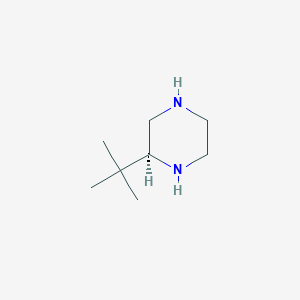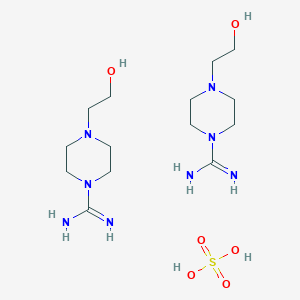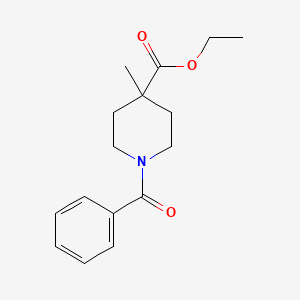
4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde
Vue d'ensemble
Description
“4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde” is a heterocyclic organic compound. It has a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular weight of this compound is 203.26 .
Synthesis Analysis
The synthesis of similar compounds often involves condensation reactions. For instance, the condensation of certain compounds with benzaldehyde in ethanol under reflux for several hours can yield related intermediates .Molecular Structure Analysis
The molecular structure of “4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde” can be represented by the SMILES stringCc1nc(cs1)-c2ccc(C=O)cc2 . The compound has an aromatic thiazole ring, which is planar and characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Compounds related to "4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde" serve as potent intermediates in the synthesis of diverse heterocyclic compounds. For instance, 4-(2-R-aryl)-1,2,3-thia- and -selenadiazoles demonstrate powerful synthetic potential, being utilized in the creation of 1-benzofurans, indoles, 1-benzothiophenes, 1-benzoselenophenes, and complex derivatives, highlighting their significance in organic synthesis and drug design (Petrov & Androsov, 2013).
Medicinal Chemistry and Biological Activities
Benzothiazole derivatives, a category closely related to the structure of interest, exhibit a variety of pharmacological activities. These compounds are recognized for their antimicrobial, anti-inflammatory, antidiabetic, anticancer, and antioxidant properties, making them crucial scaffolds in drug discovery and development. For example, benzothiazole and its derivatives have been extensively studied for their broad range of biological activities, with modifications on the benzothiazole ring yielding compounds with enhanced activities and less toxic effects (Bhat & Belagali, 2020).
Drug Discovery and Development
The versatility of "4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde" related compounds is further exemplified in drug discovery, where these compounds form the backbone of many therapeutic agents. Benzothiazoles, in particular, have been patented for various therapeutic applications, especially in cancer research. Their role as a scaffold in drug development is underscored by their inclusion in several marketed drugs and compounds under clinical development, showcasing the ongoing interest in these molecules for pharmaceutical applications (Law & Yeong, 2022).
Orientations Futures
The future directions for “4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde” could involve further studies on its pharmacological activities. Thiazole derivatives have been reported to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Therefore, compounds with a structure similar to “4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde” may provide new insights for antifungal drug development .
Propriétés
IUPAC Name |
4-(4-methyl-1,3-thiazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-7-14-11(12-8)10-4-2-9(6-13)3-5-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYYKPBMBIUWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-1,3-thiazol-2-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(4-Fluoro-2-nitrophenyl)piperazin-1-yl]-ethanol hydrochloride](/img/structure/B1437262.png)




![1,4-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1437270.png)
